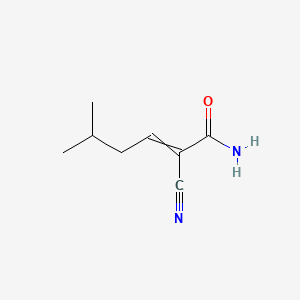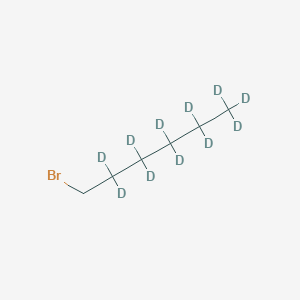
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 is a deuterated analogue of 1-Bromohexane. It is a stable isotope-labelled compound with the molecular formula C6H2D11Br and a molecular weight of 176.14 g/mol. This compound is primarily used as an internal standard in various analytical applications and is a valuable synthetic intermediate in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 can be synthesized through the bromination of hexane-2,2,3,3,4,4,5,5,6,6,6-D11. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Grignard Reagents: this compound can react with magnesium (Mg) in dry ether to form the corresponding Grignard reagent, which is a valuable intermediate in organic synthesis.
Strong Bases: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are commonly used in substitution and elimination reactions.
Major Products Formed
Hexene: Formed through elimination reactions.
Alcohols, Ethers, and Nitriles: Formed through nucleophilic substitution reactions depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the synthesis of pharmaceuticals and in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.
Industry: Applied in the production of specialty chemicals and as a reagent in various organic synthesis processes.
Mecanismo De Acción
The mechanism of action of 1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11 is primarily based on its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom in the compound is a good leaving group, making it reactive towards nucleophiles and bases. The deuterium atoms in the compound provide stability and can be used to trace reaction pathways and mechanisms in research studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromohexane: The non-deuterated analogue of 1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11.
1,6-Dibromohexane: A compound with two bromine atoms, used in different synthetic applications.
1-Bromo-2,2,3,3,4,4,5,5,6,6,6-D11-Hexane: Another deuterated analogue with similar properties.
Uniqueness
This compound is unique due to its deuterium labelling, which provides enhanced stability and allows for its use as an internal standard in analytical applications. The presence of deuterium atoms also makes it valuable in tracing reaction mechanisms and studying metabolic pathways.
Propiedades
Fórmula molecular |
C6H13Br |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
6-bromo-1,1,1,2,2,3,3,4,4,5,5-undecadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
MNDIARAMWBIKFW-GILSBCIXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CBr |
SMILES canónico |
CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
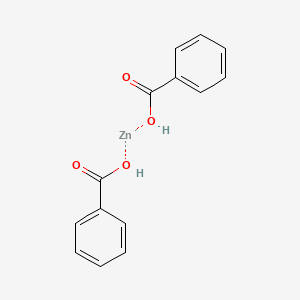
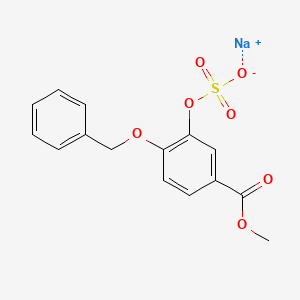
![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)

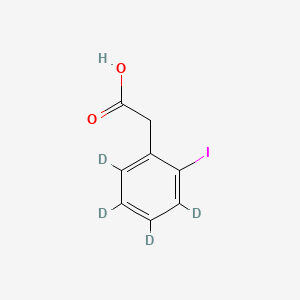
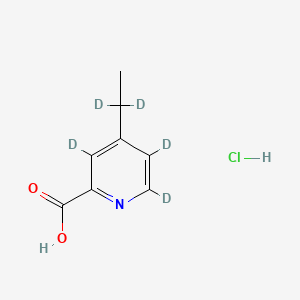
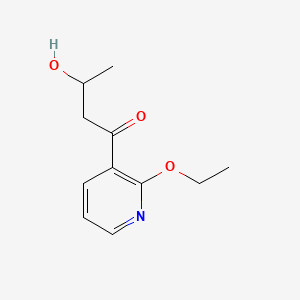

![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
